molecular formula C18H18N2O2 B5743861 4'-(N-METHYLACETAMIDO)CINNAMANILIDE

4'-(N-METHYLACETAMIDO)CINNAMANILIDE

Cat. No.: B5743861
M. Wt: 294.3 g/mol
InChI Key: VGAWSFJLSMOBIJ-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(N-METHYLACETAMIDO)CINNAMANILIDE typically involves the reaction of cinnamic acid derivatives with aniline derivatives under specific conditions. One common method involves the acylation of aniline with cinnamoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for 4’-(N-METHYLACETAMIDO)CINNAMANILIDE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4’-(N-METHYLACETAMIDO)CINNAMANILIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nitrating agents, sulfonating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups such as halogens, nitro groups, or sulfonic acids .

Scientific Research Applications

4’-(N-METHYLACETAMIDO)CINNAMANILIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4’-(N-METHYLACETAMIDO)CINNAMANILIDE involves its interaction with specific molecular targets and pathways. For example, it may exert antimicrobial effects by disrupting the cell membrane integrity of microorganisms or inhibiting key enzymes involved in their metabolic processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4’-(N-METHYLACETAMIDO)CINNAMANILIDE can be compared with other similar compounds, such as:

The uniqueness of 4’-(N-METHYLACETAMIDO)CINNAMANILIDE lies in its specific structure and the resulting chemical and biological properties, which can be tailored for various applications.

Properties

IUPAC Name

(E)-N-[4-[acetyl(methyl)amino]phenyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-14(21)20(2)17-11-9-16(10-12-17)19-18(22)13-8-15-6-4-3-5-7-15/h3-13H,1-2H3,(H,19,22)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGAWSFJLSMOBIJ-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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